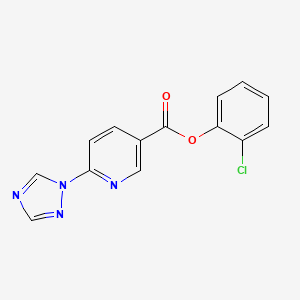

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

CAS No.: 400079-26-7

Cat. No.: VC7551080

Molecular Formula: C14H9ClN4O2

Molecular Weight: 300.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400079-26-7 |

|---|---|

| Molecular Formula | C14H9ClN4O2 |

| Molecular Weight | 300.7 |

| IUPAC Name | (2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H |

| Standard InChI Key | SZJSFFYIQOWQGH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring (nicotinate core) substituted at the 6-position with a 1,2,4-triazole moiety and esterified at the 3-position with 2-chlorophenol. The IUPAC name 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate reflects this arrangement . Key structural attributes include:

-

Nicotinate backbone: A pyridine ring with a carboxylate ester at position 3.

-

1,2,4-Triazole substituent: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, linked to the pyridine’s 6-position.

-

2-Chlorophenyl ester: A benzene ring with a chlorine atom at position 2, connected via an ester bond.

The SMILES notation for this compound is ClC1=CC=CC=C1OC(=O)C2=CN=C(C=C2)N3C=NC=N3, derived by modifying the allyl ester in the related compound allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (PubChem CID: 3766467) .

Physicochemical Data

-

Solubility: Predicted to exhibit moderate lipophilicity due to the chlorophenyl group, suggesting limited water solubility but enhanced membrane permeability.

-

Thermal stability: Heterocyclic aromatic systems typically confer thermal stability, though experimental data specific to this compound are lacking.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate likely follows a multi-step protocol analogous to related 1,2,4-triazole derivatives :

-

Formation of Nicotinoyl Intermediate:

Nicotinic acid (1) reacts with benzotriazole in the presence of thionyl chloride (SOCl₂) to form 1-nicotinoylbenzotriazole (2). This intermediate facilitates subsequent esterification . -

Esterification with 2-Chlorophenol:

Intermediate 2 reacts with 2-chlorophenol in dichloromethane (DCM) to yield the ester 3. This step introduces the chlorophenyl group . -

Hydrazinolysis and Cyclization:

Hydrazine treatment of ester 3 generates hydrazide 4, which undergoes cyclization with potassium dithiocarbazate to form the 1,3,4-oxadiazole or 1,2,4-triazole core . -

Final Alkylation:

Alkylation of the triazole precursor with 2-chloro-N-substituted phenylacetamide derivatives under reflux in acetone produces the target compound .

Analytical Characterization

While specific spectral data for this compound are unavailable, analogous triazole-nicotinate esters are characterized via:

-

NMR Spectroscopy: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), triazole protons (δ 7.5–8.5 ppm), and chlorophenyl protons (δ 7.0–7.5 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 300.70 (M⁺) with fragmentation patterns corresponding to the loss of Cl (35/37 isotopic peaks) and CO₂ groups.

Future Research Directions

-

Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce solvent use.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

-

Crystallographic Analysis: Determine single-crystal X-ray structures to elucidate conformation and intermolecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume